N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide

Description

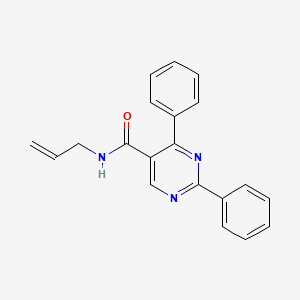

Pyrimidinecarboxamides are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, particularly in drug design for their antimicrobial, anticancer, and immunomodulatory properties . The compound N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide features a pyrimidine core substituted with two phenyl groups at positions 2 and 4, an allyl group at the N-position, and a carboxamide moiety at position 3. This article compares its hypothesized characteristics with structurally similar compounds documented in recent research.

Properties

IUPAC Name |

2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFISUFJVEXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320458 | |

| Record name | 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338771-89-4 | |

| Record name | 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide typically involves the reaction of 2,4-diphenyl-5-pyrimidinecarboxylic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Key Observations :

- Diphenyl vs. Heteroaryl Groups: Diphenyl substituents (hypothetical compound) likely improve membrane permeability compared to thieno-pyrimidine derivatives (e.g., ) but may reduce water solubility .

- Allyl vs.

Physicochemical Properties

Experimental data from analogs provide benchmarks for key properties:

| Property | This compound (Predicted) | 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide (6l) | Thieno-Pyrimidine (DB06969) |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | 758.29 g/mol | 441.3 g/mol |

| Melting Point | 100–120°C (estimated) | Not reported | Not reported |

| Key IR Peaks (cm⁻¹) | ~1620 (C=O), ~1590 (C=N) | 1621 (C=O), 1592 (C=O) | Not reported |

| NMR Shifts (¹H, δ) | Allyl: ~5.2–5.9; Phenyl: ~7.2–7.5 | Piperazine: δ 3.6–3.8; Aromatic: δ 7.0–8.2 | Thiophene: δ 6.8–7.1 |

Notes:

Hypothetical Bioactivity of this compound :

- Enhanced lipophilicity from diphenyl groups may favor CNS penetration or anticancer activity.

- Allyl substituents could reduce cytotoxicity compared to halogenated analogs (e.g., ) .

Biological Activity

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with two phenyl groups and an allyl moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.25 | |

| Escherichia coli | 4 | |

| Pseudomonas aeruginosa | 8 | |

| Klebsiella pneumoniae | 6 |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Staphylococcus aureus and other tested strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . Research indicates that it acts as a topoisomerase IIα inhibitor, which is vital in cancer cell proliferation control.

Case Study: In Vitro Anticancer Activity

A study evaluated the anticancer effects of this compound on colorectal and cervix cancer cell lines. The findings revealed:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in treated cancer cells.

- Mechanism of Action : Molecular docking studies suggested that the compound intercalates DNA and inhibits topoisomerase IIα, leading to apoptosis in cancer cells.

Table 2: Anticancer Activity Data

The IC50 values indicate that this compound exhibits significant anticancer properties, making it a candidate for further development in cancer therapy.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The compound's structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.

- Topoisomerase IIα Inhibition : It binds to the topoisomerase IIα enzyme, preventing it from performing its critical function in DNA unwinding during cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.